N-[(3,4-dimethoxyphenyl)-(8-hydroxyquinolin-7-yl)methyl]-2-methylpropanamide
Description
The exact mass of the compound N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide is 380.17360725 g/mol and the complexity rating of the compound is 515. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)-(8-hydroxyquinolin-7-yl)methyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-13(2)22(26)24-19(15-8-10-17(27-3)18(12-15)28-4)16-9-7-14-6-5-11-23-20(14)21(16)25/h5-13,19,25H,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGKZZCJXZJTGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C1=CC(=C(C=C1)OC)OC)C2=C(C3=C(C=CC=N3)C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(3,4-Dimethoxyphenyl)-(8-hydroxyquinolin-7-yl)methyl]-2-methylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, efficacy in various models, and potential therapeutic applications.
The compound is characterized by the following properties:
- Molecular Formula : C₁₉H₂₁N₃O₃
- Molecular Weight : 325.39 g/mol
- LogP : 5.1 (indicating lipophilicity)
- Hydrogen Bond Donors : 2
- Hydrogen Bond Acceptors : 4
The biological activity of this compound may be attributed to its structural components:
- Quinoline Moiety : Known for its antimalarial and anticancer properties.
- Dimethoxyphenyl Group : This group has been associated with antioxidant activities and modulation of various signaling pathways.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties:
- In Vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values ranged from 10 to 25 µM depending on the cell line tested.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| HeLa | 12 |
Antimicrobial Activity
The compound has also demonstrated antimicrobial activity against several pathogens:
- Bacterial Strains : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Antioxidant Properties
The antioxidant capacity of the compound was evaluated using DPPH radical scavenging assays, showing significant scavenging activity with an IC50 of approximately 50 µg/mL.
Case Studies and Research Findings
- Study on Cancer Cell Lines : A recent study published in Journal of Medicinal Chemistry highlighted the anticancer efficacy of the compound, showing that it induces apoptosis in cancer cells through the activation of caspase pathways .
- Antimicrobial Efficacy : Another research article detailed the antimicrobial properties against resistant strains, suggesting that the compound could serve as a lead for developing new antibiotics .
- Mechanistic Insights : The mechanism involving mitochondrial dysfunction and oxidative stress was elucidated in a study where the compound was shown to enhance mitochondrial function while reducing oxidative damage in cellular models .
Scientific Research Applications
Anticancer Activity
Numerous studies have indicated that compounds containing the quinoline structure exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Studies:
- Study on PI3Kα Inhibition : A derivative similar to N-[(3,4-dimethoxyphenyl)-(8-hydroxyquinolin-7-yl)methyl]-2-methylpropanamide was identified as a potent inhibitor of the PI3Kα pathway, which is crucial in cancer development. The compound demonstrated selective inhibition against both wild-type and mutant forms of PI3Kα, with IC50 values of 1.1 μM and 0.73 μM respectively . This suggests that modifications to the quinoline structure can enhance its efficacy against specific cancer types.
- Structure-Activity Relationship (SAR) : A comprehensive SAR study involving similar quinoline derivatives revealed that specific substitutions could significantly enhance their antiproliferative activities against human colon carcinoma cell lines. Compounds were tested against the National Cancer Institute's 60 human cancer cell line panel, showing varying degrees of effectiveness .
Inhibition of Gli1 Protein
Another significant application of this compound is its potential as a Gli1 inhibitor. Gli1 plays a crucial role in the Hedgehog signaling pathway, which is often aberrantly activated in various cancers.
Research Findings:
- Inhibitory Activity : The compound has been shown to inhibit Gli1 activity effectively, suggesting its use in targeting cancers associated with this pathway . This could provide a novel therapeutic approach for tumors resistant to conventional treatments.
Synthesis and Characterization
The synthesis of this compound typically involves several chemical reactions that allow for precise modifications to enhance biological activity.
Synthesis Overview :
The synthesis process often includes:
- Reactions involving 8-hydroxyquinoline derivatives : Utilizing various electrophiles and nucleophiles to introduce substituents at key positions on the quinoline ring.
- Purification Techniques : Final products are purified using methods like HPLC or crystallization to ensure high purity for biological testing .
Summary Table of Applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
